molecular formula C19H35N B1211775 Perhexiline CAS No. 6621-47-2

Perhexiline

Cat. No.: B1211775
CAS No.: 6621-47-2
M. Wt: 277.5 g/mol
InChI Key: CYXKNKQEMFBLER-UHFFFAOYSA-N
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Description

Perhexiline is a small molecule that acts as a potent inhibitor of the mitochondrial enzymes carnitine palmitoyltransferase (CPT)-1 and CPT-2 . By inhibiting these enzymes, this compound shifts cellular metabolism from fatty acid β-oxidation to glucose utilization, a mechanism that underpins its historical use as an anti-anginal agent by improving myocardial oxygen efficiency . In modern preclinical research, this metabolic modulation is exploited in oncology studies, as many cancer cells demonstrate a dependency on fatty acid oxidation for growth, survival, and development of drug resistance . This compound has demonstrated potent anti-cancer effects in vitro against a range of cancer cell lines, including those from breast, colon, and blood cancers, with reported IC50 values typically in the low micromolar range (2-6 µM for some breast cancer lines, around 4 µM for colon cancer lines) . Its ability to activate the intrinsic apoptotic pathway and increase reactive oxygen species (ROS) in cancer cells, while showing moderate selectivity over some normal cells, makes it a valuable tool for investigating metabolic vulnerabilities in cancer . The compound is extensively metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to significant pharmacokinetic variability that researchers must consider in model systems . This compound is highly protein-bound (>90%) and exhibits a variable, non-linear half-life, which can range from several days to weeks . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,2-dicyclohexylethyl)piperidine
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InChI

InChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2
Source PubChem
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InChI Key

CYXKNKQEMFBLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7023439
Record name Perhexiline
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Molecular Weight

277.5 g/mol
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Physical Description

Solid
Record name Perhexiline
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Solubility

2.72e-05 g/L
Record name Perhexiline
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CAS No.

39648-47-0, 6621-47-2, 39648-48-1
Record name (-)-Perhexiline
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Preparation Methods

Key Fluorination Techniques:

  • DAST-Mediated Deoxofluorination : Converted cyclohexanol intermediates to gem-difluoro compounds, though competing elimination required oxidative quenching (e.g., mCPBA).

  • Hydrogenation of Fluorinated Precursors : 4-Fluorophenyl intermediates hydrogenated over PtO₂, though defluorination necessitated optimized catalysts.

  • Epoxide Fluorination : Fluoro-oxirane intermediates reduced with LiAlH₄ to retain stereochemistry.

Yields for fluorinated this compound derivatives (e.g., 4,4-difluoro-perhexiline) reached 62–86% after multi-step sequences.

Industrial Process Optimization

Patent WO2014184561A1 (2014) disclosed a scalable route emphasizing cost efficiency:

StepReactionConditionsYield
1Cyclohexene-carbaldehyde synthesisTosylhydrazone protection, DMF hydrolysis93%
2Grignard AdditionCyclohexyl MgCl₂, THF, –78°C91%
3BenzoylationBenzoyl chloride, DMAP, CH₂Cl₂89%
4HydrogenationPd/C, H₂ (1 atm), MeOH94%
5FluorinationDAST, CH₂Cl₂, 0°C64%

This protocol reduced purification steps via telescoping, achieving an overall yield of 58%.

Analytical Validation of Synthesis

Routine monitoring of this compound synthesis requires robust analytical methods:

Table 1: Analytical Techniques for this compound Characterization

MethodApplicationSensitivitySource
Gas-Liquid Chromatography (GLC)Quantification of this compound in serumLOD: 0.09 mg/L
HPLC-DADEnantiomeric purity assessmentLOQ: 0.4 mg/L
LC-MS/MSMetabolic ratio (cis-OH/perhexiline)CV: 2.5–4.1%
¹H/¹⁹F NMRFluorinated derivative confirmation

GLC with flame ionization detection remains the gold standard for industrial batch testing .

Chemical Reactions Analysis

Types of Reactions

Perhexiline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxythis compound and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Profile

Perhexiline maleate acts primarily as a metabolic modulator, inhibiting carnitine palmitoyltransferase-1 (CPT-1) and CPT-2, which are critical enzymes in fatty acid metabolism. By inhibiting these enzymes, this compound alters the metabolic pathways utilized by cancer cells, making it a candidate for repurposing in cancer therapy .

Oncology Applications

Recent studies have highlighted this compound's potential in cancer treatment, demonstrating its ability to inhibit tumor growth and enhance the efficacy of conventional chemotherapy agents.

Anti-Cancer Mechanisms

  • Intrinsic Apoptotic Pathway Activation : this compound has been shown to activate apoptotic pathways in various cancer cell lines. It promotes mitochondrial uptake of fatty acids, leading to increased reactive oxygen species (ROS) and subsequent apoptosis .
  • Combination Therapy : In vivo studies indicate that this compound can enhance the cytotoxic effects of cisplatin in neuroblastoma models, suggesting its role as an adjunctive therapy that may allow for reduced dosages of chemotherapeutic agents .

Case Studies and Clinical Trials

  • A study involving colorectal cancer demonstrated that this compound exhibited cytotoxicity against colorectal cancer cell lines, indicating its potential for drug repurposing .
  • In a trial assessing its efficacy in patients with refractory angina, 65% reported improvement in anginal symptoms while on this compound, showcasing its therapeutic benefits beyond cardiovascular conditions .

Clinical Applications

This compound has been primarily used in cardiology for managing angina pectoris and other cardiac conditions. Its efficacy in reducing anginal attacks has been well-documented.

Efficacy in Angina

  • A double-blind trial involving 55 patients showed that this compound effectively reduced the frequency of anginal attacks in 84% of participants .
  • The drug is particularly beneficial for patients unresponsive to conventional antianginal therapies .

Safety Profile

Despite its benefits, this compound is associated with side effects such as dizziness and potential hepatic toxicity; thus, careful monitoring of plasma levels is necessary to avoid adverse reactions .

Comparative Analysis of this compound's Applications

Application AreaMechanism of ActionClinical EvidenceNotable Findings
Cardiology Inhibits fatty acid oxidationEffective in reducing anginal attacks84% improvement in angina frequency
Oncology Induces apoptosis via metabolic modulationCytotoxic effects observed in vitro and vivoEnhances cisplatin efficacy; reduces doses
Neurology Potential neurotoxicityReports of peripheral neuropathiesCaution advised due to neurological side effects

Mechanism of Action

Perhexiline exerts its effects by binding to the mitochondrial enzyme carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2. This binding inhibits the transport of long-chain fatty acids into the mitochondria, shifting substrate utilization from fatty acids to glucose. This shift enhances oxygen efficiency and ATP production, which is particularly beneficial during myocardial ischemia .

Comparison with Similar Compounds

Pharmacokinetics :

  • Administered as a racemic mixture, Perhexiline exhibits enantioselective tissue distribution. The (S)-enantiomer has higher clearance, while (R)-enantiomer accumulates more in tissues like the heart and liver .
  • Plasma concentrations (therapeutic range: 0.15–0.60 mg/L) are monitored to avoid toxicity, with cis-hydroxy-perhexiline as the dominant metabolite .
  • Tissue-to-plasma concentration ratios exceed 20:1 in the heart and liver, attributed to transporter-mediated uptake or tissue binding .

Comparison with Similar Compounds

This compound’s multi-targeted effects distinguish it from other compounds in antianginal and anti-cancer contexts. Below is a comparative analysis with key analogs and therapeutic agents:

Etomoxir (CPT-1 Inhibitor)

Parameter This compound Etomoxir
Mechanism Inhibits CPT-1; induces HER3 degradation via ubiquitination CPT-1 inhibition only
Anti-Cancer Efficacy Synergizes with cisplatin, oxaliplatin, and lapatinib; overcomes platinum resistance Limited efficacy; no HER3 modulation
Toxicity Hepatotoxicity (CYP2D6-dependent) Lower hepatic risk but less studied
Clinical Use Repurposed for cancer trials Primarily experimental

Key Finding : Unlike Etomoxir, this compound’s HER3 ablation enhances chemosensitivity in breast and ovarian cancers .

Platinum Compounds (Cisplatin, Oxaliplatin)

Parameter This compound Platinum Compounds
Mechanism CPT-1 inhibition; HER3/PI3K/mTOR modulation DNA crosslinking; apoptosis induction
Resistance Reverses platinum resistance via NKX2-8 restoration and CPT1B/2 downregulation High resistance in recurrent tumors
Synergy Enhances cisplatin/oxaliplatin efficacy in PDX models (e.g., 35.5-day progression-free survival vs. 12-day control) Dependent on this compound co-administration
Toxicity Metabolic and neurological side effects Nephrotoxicity, myelosuppression

Key Finding : this compound combination reduces oxaliplatin dosage requirements by 50% in gastrointestinal cancers .

HER3-Targeted Agents (Pertuzumab)

Parameter This compound Pertuzumab
Mechanism Small molecule inducing HER3 internalization and proteasomal degradation Monoclonal antibody inhibiting HER2/HER3 dimerization
Efficacy Crosses blood-brain barrier; effective in HER3+ brain metastases Limited to HER2+ cancers; poor CNS penetration
Combination Potential Synergizes with lapatinib (CI <1 in breast cancer models) Used with trastuzumab/docetaxel
Administration Oral; tissue-penetrant Intravenous; higher cost

Key Finding : this compound degrades phosphorylated HER3 within 8 hours, while Pertuzumab only blocks ligand binding .

Metabolic Modulators (Ranolazine)

Parameter This compound Ranolazine
Mechanism CPT-1 inhibition; FAO shift Partial FAO inhibition; late sodium current blockade
Cardiac Effects Improves LVEF by 10% in CHF Reduces angina frequency; no LVEF improvement
Anti-Cancer Role Yes (CPT-1/HER3 axis) None reported
Safety Requires therapeutic monitoring Lower toxicity risk

Key Finding : this compound uniquely addresses both metabolic dysfunction and oncogenic signaling .

Research Advancements and Clinical Implications

  • Fluorinated Analogs : Derivatives like 4,4-gem-difluoro this compound exhibit improved CYP2D6 stability and myocardial retention, reducing toxicity .
  • Combination Therapies: With lapatinib: Reduces HER3-mediated resistance in HER2+ breast cancer (CI = 0.4 at ED90) . With immunotherapy: Preclinical data suggest enhanced tumor-infiltrating lymphocyte activity .
  • Safety : Dose-adjusted this compound (plasma-guided) shows negligible adverse effects in recent trials .

Biological Activity

Perhexiline, a coronary vasodilator initially developed for treating angina, has garnered attention due to its unique mechanism of action and associated biological activities. Although effective in improving myocardial efficiency, its use has been complicated by reports of hepatotoxicity and neurotoxicity. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic effects, side effects, and recent research findings.

This compound primarily acts by inhibiting the mitochondrial enzymes carnitine palmitoyltransferase (CPT)-1 and CPT-2. This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, enhancing glucose and lactate utilization and increasing ATP production without raising oxygen consumption. This mechanism leads to improved myocardial efficiency, making it particularly beneficial for patients with ischemic heart disease .

Cytotoxicity and Hepatotoxicity

Recent studies have highlighted the cytotoxic effects of this compound on hepatic cells. Research indicates that this compound treatment leads to apoptosis in primary human hepatocytes and established liver cell lines (HepaRG and HepG2). The cytotoxicity is concentration-dependent, with significant lactate dehydrogenase (LDH) release observed at higher concentrations (20-25 μM) after 4 hours of exposure. Additionally, this compound induces endoplasmic reticulum (ER) stress, marked by increased expression of ER stress markers such as ATF6, CHOP, and splicing of XBP1 mRNA .

Table 1: Cytotoxic Effects of this compound on Hepatic Cells

Concentration (μM)LDH Release (%)Cell Type
510.2HepaRG
1015.6HepaRG
2039.6Primary Hepatocytes
2547.3Primary Hepatocytes
2555.0HepG2

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for refractory angina and chronic heart failure. A multicenter double-blind randomized controlled trial demonstrated that this compound improved myocardial energetics in patients with heart failure secondary to hypertrophic cardiomyopathy. However, the trial was halted due to concerns about renal impairment associated with this compound therapy .

Case Study: Hypoglycemia Associated with this compound

A notable case reported hypoglycemia in a patient treated with this compound maleate for refractory angina. The patient experienced multiple episodes of asymptomatic hypoglycemia after initiating treatment, leading to adjustments in medication management. This case highlights the importance of monitoring blood glucose levels in patients receiving this compound therapy, especially those also on oral hypoglycemic agents .

Recent Research Findings

Recent studies have explored the potential anti-cancer properties of this compound. Preclinical data suggest that this compound can inhibit tumor growth through the activation of apoptotic pathways in T-cells and may reduce the incidence of hepatocellular carcinoma in certain models . This emerging evidence positions this compound not only as a cardiovascular agent but also as a potential adjunctive therapy in oncology.

Q & A

Q. What is the primary mechanism of action of perhexiline in modulating cardiac metabolism, and how can this be experimentally validated?

this compound inhibits carnitine palmitoyltransferase-1 (CPT1), shifting myocardial metabolism from fatty acid oxidation to glucose utilization, thereby improving metabolic efficiency . To validate this, researchers can:

  • Measure CPT1 activity in rat heart and liver tissues using in vitro enzyme inhibition assays (IC50: 77 μM for cardiac CPT1 vs. 148 μM for hepatic CPT1) .
  • Use isolated rat heart models under low-flow ischemia/reperfusion to assess changes in lactate production and oxygen consumption after this compound administration .
  • Monitor mTORC1 signaling blockade and autophagy induction in human cancer cell lines (e.g., MCF-7 breast cancer cells) at 10 μM concentrations .

Q. What experimental models are suitable for studying this compound’s antitumor effects, and what endpoints should be prioritized?

  • Neuroblastoma cells : Conduct MTT assays to evaluate cytotoxicity (e.g., 48-hour exposure to 0.01 μM this compound maleate) .
  • Xenograft models : Administer this compound (1–3 mg/kg) alone or with cisplatin to assess tumor regression and survival rates in mice .
  • Hepatocellular carcinoma (HCC) : Compare this compound’s efficacy to sorafenib in viability assays using HCC cell lines .
  • Key endpoints : Autophagy markers (LC3-II), apoptosis (caspase-3 activation), and metabolic shifts (glucose uptake vs. fatty acid oxidation) .

Q. How do pharmacokinetic properties of this compound influence experimental design in preclinical studies?

  • Non-linear metabolism : Plasma concentrations vary widely due to CYP2D6 polymorphisms. Use therapeutic drug monitoring (TDM) to maintain levels between 150–600 μg/L .
  • Half-life considerations : In mice, account for prolonged elimination (2–30 days) when designing chronic dosing regimens .
  • Metabolite analysis : Quantify dihydroxythis compound and other metabolites in urine and bile to assess bioactivity and toxicity .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s efficacy in myocardial protection across clinical trials?

  • Contradiction : this compound improved cardiac output in chronic heart failure (CHF) patients (↑ left ventricular ejection fraction by 10%, p<0.001) but showed no benefit in coronary artery surgery patients .
  • Methodological adjustments :
  • Stratify patients by metabolic phenotype (CYP2D6 status) to minimize toxicity variability .
  • Optimize dosing duration (≥5 days pre-surgery) and use stress echocardiography to assess regional myocardial function .
  • Compare outcomes in ischemic vs. non-ischemic CHF cohorts using ³¹P magnetic resonance spectroscopy to evaluate skeletal muscle energetics .

Q. What strategies mitigate this compound-induced hepatotoxicity and neuropathy in translational research?

  • Hepatotoxicity :
  • Screen for pre-existing liver dysfunction and monitor alanine transaminase (ALT) levels weekly .
  • Use in vitro hepatocyte models to study lipid accumulation and mitochondrial dysfunction at plasma concentrations >600 μg/L .
    • Neuropathy :
  • Assess plasma levels of unmetabolized this compound in slow CYP2D6 hydroxylators .
  • Conduct nerve conduction studies in animal models dosed at 3 mg/kg for ≥4 weeks .

Q. How can this compound be repurposed for cancer stem cell (CSC) targeting, and what metabolic pathways should be prioritized?

  • Mechanistic rationale : this compound inhibits fatty acid oxidation (FAO), a critical energy source for CSCs .
  • Experimental approaches :
  • Combine this compound (10 μM) with doxycycline to impair mitochondrial biogenesis in hypoxic CSCs .
  • Use proteomic profiling to identify FAO-related biomarkers (e.g., CPT1A, ACADL) in CSC-enriched tumor spheroids .
    • In vivo validation : Test this compound in patient-derived xenograft (PDX) models of refractory cancers with elevated CPT1 expression .

Methodological Considerations

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response relationships in heterogeneous populations?

  • Apply non-linear mixed-effects modeling (NONMEM) to account for CYP2D6-driven pharmacokinetic variability .
  • Use Bayesian hierarchical models to integrate in vitro IC50 data (e.g., CPT1 inhibition) with clinical outcomes .

Q. How should researchers design phase II trials to evaluate this compound’s adjunctive role in refractory angina?

  • Inclusion criteria : Patients with angina unresponsive to β-blockers and nitrates, stratified by plasma this compound levels .
  • Endpoints :
  • Primary: Change in peak exercise oxygen consumption (VO₂max) .
  • Secondary: Reduction in angina episodes (Seattle Angina Questionnaire) and myocardial efficiency (pressure-volume loop analysis) .
    • Safety monitoring : Biweekly liver function tests and neurologic assessments .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perhexiline
Reactant of Route 2
Perhexiline

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